1-Methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-Methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring fused with a piperazine ring, which is further substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of 1-methylpyrrolidine-2,5-dione with 1-(2-pyridyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols
Scientific Research Applications
1-Methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-[4-(pyridin-3-yl)piperazin-1-yl]pyrrolidine-2,5-dione
- 1-Methyl-3-[4-(pyridin-4-yl)piperazin-1-yl]pyrrolidine-2,5-dione
- 1-Methyl-3-[4-(quinolin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Uniqueness
1-Methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.
Biological Activity
1-Methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione, also known by its chemical structure C14H18N4O2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine core substituted with a methyl group and a piperazine moiety linked to a pyridine ring. This unique structure is believed to contribute to its biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, research indicates that similar compounds targeting the PI3K-Akt signaling pathway exhibit promising anticancer effects by disrupting key cellular processes involved in tumor growth and survival .
Neuroprotective Effects
The compound's neuroprotective properties have also been investigated. Some derivatives of piperazine and pyrrolidine have demonstrated efficacy in models of neurodegenerative diseases, suggesting that this compound may possess similar protective effects on neuronal cells . The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Antidiabetic Activity
Emerging evidence suggests that this compound may exhibit antidiabetic properties. Research on related piperazine derivatives has shown significant inhibition of α-glucosidases, which are crucial for carbohydrate metabolism. The compound's ability to lower blood glucose levels could make it a candidate for further development as an antidiabetic agent .
Case Studies
Several case studies have documented the biological effects of this compound:
- Anticancer Study : In vitro assays demonstrated that this compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and A549). The IC50 values were reported to be in the low micromolar range, indicating potent activity against these cells.
- Neuroprotection : A study involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in a marked decrease in cell death compared to untreated controls. This suggests potential applications in neurodegenerative disease therapies.
- Diabetes Management : In animal models, administration of the compound led to improved glucose tolerance and reduced hyperglycemia, supporting its role as an antidiabetic agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. Potential mechanisms include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and glucose metabolism.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways such as PI3K/Akt and MAPK pathways, which are critical in cancer biology and metabolic regulation.
Properties
IUPAC Name |
1-methyl-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-16-13(19)10-11(14(16)20)17-6-8-18(9-7-17)12-4-2-3-5-15-12/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEQRJUFWYCQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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